methyl 2-butyl-1H-1,3-benzodiazole-6-carboxylate
Description
Classification and Nomenclature
This compound belongs to the extensive family of benzimidazole derivatives, which are characterized by the fusion of a benzene ring with an imidazole ring system. The systematic nomenclature of this compound reflects its complex structural features, with multiple acceptable naming conventions existing in the chemical literature. According to PubChem database records, the compound is officially designated as this compound, though it is also recognized under the alternative International Union of Pure and Applied Chemistry name methyl 2-butyl-3H-benzimidazole-5-carboxylate.
The Chemical Abstracts Service has assigned this compound the registry number 127007-36-7, providing a unique identifier for database searches and regulatory purposes. Additional synonyms documented in chemical databases include 1H-Benzimidazole-6-carboxylic acid, 2-butyl-, methyl ester, and various shortened designations such as SCHEMBL8632161 and MFCD26523303. The molecular structure can be represented through several standardized formats, including the Simplified Molecular Input Line Entry System notation CCCCC1=NC2=C(N1)C=C(C=C2)C(=O)OC and the International Chemical Identifier string InChI=1S/C13H16N2O2/c1-3-4-5-12-14-10-7-6-9(13(16)17-2)8-11(10)15-12/h6-8H,3-5H2,1-2H3,(H,14,15).
| Property | Value |
|---|---|
| Molecular Formula | C13H16N2O2 |
| Molecular Weight | 232.28 g/mol |
| Chemical Abstracts Service Number | 127007-36-7 |
| International Chemical Identifier Key | NTAJPXKGAMPIHG-UHFFFAOYSA-N |
| Simplified Molecular Input Line Entry System | CCCCC1=NC2=C(N1)C=C(C=C2)C(=O)OC |
The structural classification places this compound within the broader category of heterocyclic aromatic organic compounds, specifically as a substituted benzimidazole. Benzimidazoles are recognized as privileged structures in medicinal chemistry due to their ability to interact with diverse biological targets through multiple binding modes. The presence of both the butyl chain and the carboxylate ester functionality creates a amphiphilic character that may influence the compound's solubility properties and potential biological interactions.
Historical Context of Benzimidazole Derivatives
The historical development of benzimidazole chemistry traces back to the early 1940s, when researchers first hypothesized that benzimidazole compounds might exhibit purine-like biological activities. The initial scientific investigation into the biological properties of the benzimidazole nucleus was documented in 1944, marking the beginning of systematic research into this heterocyclic system. This early work laid the foundation for what would become one of the most extensively studied classes of heterocyclic compounds in medicinal chemistry.
A pivotal moment in benzimidazole research occurred when Brink and colleagues identified 5,6-dimethylbenzimidazole as a degradation product of vitamin B12, establishing the first concrete connection between benzimidazole structures and essential biological molecules. This discovery, published in 1949, demonstrated that some benzimidazole derivatives possessed vitamin B12-like activity, sparking intense research interest in the therapeutic potential of these compounds. The work by Brink and Folkers not only revealed the natural occurrence of benzimidazole structures but also suggested that synthetic modifications of the benzimidazole core might yield compounds with valuable biological properties.
The pharmaceutical industry's recognition of benzimidazole potential became evident in 1950 when CIBA pharmaceutical company, now known as Novartis, discovered benzimidazole derivative opioid agonists, including etonitazene. This marked the beginning of systematic pharmaceutical research into benzimidazole compounds, leading to the development of numerous therapeutic agents over the subsequent decades. The 1960s saw Fort and colleagues reporting the discovery of benzimidazole derivatives as proton pump inhibitors, further expanding the therapeutic applications of this chemical class.
| Year | Milestone | Researchers/Organization |
|---|---|---|
| 1944 | First biological activity investigation | Woolley |
| 1949 | Vitamin B12 connection discovered | Brink and Folkers |
| 1950 | Pharmaceutical development initiated | CIBA Pharmaceutical |
| 1960 | Proton pump inhibitor discovery | Fort et al. |
| 1971 | Mebendazole development | Janssen Pharmaceutical |
Research conducted in 1951 by Hendlin and Soars provided detailed insights into the biological effects of 5,6-dimethylbenzimidazole and related compounds on microbial growth, specifically studying their impact on Lactobacillus lactis Dorner. Their work revealed that while these compounds were devoid of vitamin B12 activity for certain microorganisms, they exhibited significant inhibitory properties against vitamin B12-requiring organisms, including Lactobacillus lactis, Lactobacillus leichmannii, and Euglena gracilis. This research established important structure-activity relationships and demonstrated the complex biological interactions possible with benzimidazole derivatives.
Significance in Heterocyclic Chemistry Research
Benzimidazole derivatives, including this compound, occupy a central position in heterocyclic chemistry research due to their remarkable structural versatility and diverse biological activities. The benzimidazole scaffold is considered a privileged structure in drug design, meaning it serves as a productive starting point for developing compounds with various pharmacological activities. This privileged status stems from the scaffold's ability to provide multiple sites for chemical modification while maintaining favorable physicochemical properties for biological interactions.
The significance of benzimidazole compounds in contemporary research is reflected in their widespread presence among Food and Drug Administration-approved medications. Numerous therapeutic agents contain the benzimidazole core, including angiotensin II receptor blockers such as candesartan and telmisartan, anthelmintic agents like albendazole and mebendazole, and proton pump inhibitors including omeprazole and pantoprazole. This therapeutic diversity demonstrates the scaffold's ability to accommodate structural modifications that confer specificity for different biological targets.
Recent synthetic methodology developments have enhanced the accessibility of benzimidazole derivatives, with researchers reporting novel green chemistry approaches for their preparation. These advances include catalyst-free synthesis methods, microwave-assisted reactions, and environmentally friendly solvent systems that improve both the efficiency and sustainability of benzimidazole synthesis. The development of these improved synthetic methods has facilitated structure-activity relationship studies and enabled the preparation of diverse compound libraries for biological screening.
| Research Area | Applications | Key Advantages |
|---|---|---|
| Drug Discovery | Antimicrobial, anticancer, anti-inflammatory agents | High binding affinity, selectivity |
| Materials Science | Organic semiconductors, coordination complexes | Electronic properties, stability |
| Agricultural Chemistry | Fungicides, pesticides | Environmental stability, efficacy |
| Catalysis | Organometallic ligands, asymmetric synthesis | Coordination versatility, stereoselectivity |
The structural features of this compound make it particularly interesting for heterocyclic chemistry research. The compound's substitution pattern, featuring both an alkyl chain and an ester functionality, provides opportunities for further chemical elaboration and modification. The butyl substituent at the 2-position can influence the compound's lipophilicity and membrane permeability characteristics, while the carboxylate ester group offers a site for hydrolysis or transesterification reactions that could modulate biological activity.
Modern computational chemistry approaches have enhanced the understanding of benzimidazole structure-activity relationships, enabling researchers to predict the properties of novel derivatives before synthesis. Molecular docking studies and quantitative structure-activity relationship analyses have provided insights into the binding modes of benzimidazole compounds with various protein targets, facilitating rational drug design efforts. These computational tools have proven particularly valuable for optimizing compounds like this compound for specific applications.
The ongoing research into benzimidazole derivatives continues to reveal new applications and mechanisms of action. Recent studies have explored their potential in treating neglected tropical diseases, their role as enzyme inhibitors in metabolic pathways, and their utility as building blocks for complex organic synthesis. The chemical tractability of the benzimidazole core, combined with its biological relevance, ensures that compounds like this compound will remain important subjects of scientific investigation.
Properties
IUPAC Name |
methyl 2-butyl-3H-benzimidazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-3-4-5-12-14-10-7-6-9(13(16)17-2)8-11(10)15-12/h6-8H,3-5H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTAJPXKGAMPIHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC2=C(N1)C=C(C=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20563369 | |
| Record name | Methyl 2-butyl-1H-benzimidazole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20563369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127007-36-7 | |
| Record name | Methyl 2-butyl-1H-benzimidazole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20563369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-butyl-1H-1,3-benzodiazole-6-carboxylate typically involves the reaction of 2-butyl-1H-benzimidazole with methyl chloroformate under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-butyl-1H-1,3-benzodiazole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or alkylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Methyl 2-butyl-1H-1,3-benzodiazole-6-carboxylate has been studied for its antimicrobial properties. Research indicates that derivatives of benzodiazole compounds exhibit significant activity against various bacterial strains, including resistant strains such as Staphylococcus aureus and Pseudomonas aeruginosa . In particular, modifications to the benzodiazole structure can enhance its efficacy as an antibacterial agent.
Mechanism of Action
The compound functions by inhibiting bacterial topoisomerases, enzymes critical for DNA replication and transcription. This inhibition leads to bacterial cell death, making it a candidate for developing new antibiotics . A study demonstrated that certain derivatives showed low nanomolar inhibition against bacterial DNA gyrase and topoisomerase IV, suggesting a strong potential for clinical applications .
Agriculture
Pesticidal Properties
The compound has also been investigated for its potential use as a pesticide. Benzodiazole derivatives are known to exhibit fungicidal and herbicidal activities. Research indicates that these compounds can effectively control various plant pathogens, making them valuable in agricultural applications . The mechanism typically involves disrupting cellular processes in fungi, leading to their death.
Materials Science
Polymer Additives
In materials science, this compound can be used as an additive in polymers to enhance their thermal stability and mechanical properties. Studies have shown that incorporating such compounds into polymer matrices can improve their resistance to thermal degradation . This application is particularly relevant in the production of high-performance materials used in automotive and aerospace industries.
Case Studies
Mechanism of Action
The mechanism of action of methyl 2-butyl-1H-1,3-benzodiazole-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Differences and Heterocyclic Cores
The compound’s closest analogues differ in heteroatom composition and substituent groups:
Key Observations :
- Heteroatom Effects : Benzoxazoles (O) and benzothiazoles (S) exhibit distinct electronic properties compared to benzodiazoles (N,N). For example, sulfur in benzothiazoles increases electron-withdrawing effects, while oxygen in benzoxazole reduces ring basicity .
- In contrast, amino groups (e.g., in and ) introduce hydrogen-bonding capacity, favoring interactions with biological targets.
Physical and Chemical Properties
Molecular Weight and Solubility:
- This compound : Estimated molecular formula C₁₃H₁₅N₂O₂ (MW ~247.3 g/mol). The butyl chain likely reduces aqueous solubility compared to analogues with shorter alkyl groups.
- Ethyl 2-amino-1,3-benzothiazole-6-carboxylate (): C₁₀H₁₀N₂O₂S (MW 234.3 g/mol). The amino group improves polar solubility.
- Methyl 2-amino-1-methyl-1H-benzodiazole-6-carboxylate (): C₁₀H₁₁N₃O₂ (MW 205.2 g/mol). Lower molecular weight and methyl/amino groups enhance solubility in polar solvents.
Thermal Stability:
Reactivity and Functionalization Potential
- Ester Hydrolysis : Methyl esters (target compound, ) hydrolyze faster than ethyl esters () under basic conditions due to lower steric hindrance.
- Electrophilic Substitution: The butyl group in the target compound may direct electrophiles to the less hindered positions (e.g., position 4 or 5). In contrast, amino groups () activate the ring for electrophilic attack at ortho/para positions.
Biological Activity
Methyl 2-butyl-1H-1,3-benzodiazole-6-carboxylate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on current research findings.
Chemical Structure and Properties
This compound belongs to the class of benzodiazole derivatives , which are known for their significant pharmacological properties. The compound's structure features a benzodiazole ring combined with a carboxylate functional group, contributing to its biological activity.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes by binding to their active sites, thereby blocking their activity. This mechanism is crucial for its potential therapeutic applications in cancer and microbial infections .
- Protein-Ligand Interactions : It interacts with specific proteins, modulating their functions and influencing cellular pathways. This property is particularly valuable in drug design for targeting diseases at the molecular level .
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties , making it a candidate for further development as an antimicrobial agent. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential use in treating infections .
Anticancer Properties
The compound has shown promise in anticancer research. It has been evaluated for its cytotoxic effects on cancer cell lines, demonstrating a dose-dependent reduction in cell viability. For instance, the compound's IC50 values indicate significant potency against specific tumor cells, highlighting its potential as a chemotherapeutic agent .
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast) | 3.1 |
| PC3 (Prostate) | 4.5 |
| DU145 (Prostate) | 5.0 |
Study on Anticancer Activity
In a study investigating the anticancer effects of this compound, researchers treated MCF-7 and PC3 cell lines with varying concentrations of the compound. Results showed that:
- MCF-7 Cells : Significant cytotoxicity was observed with an IC50 value of 3.1 μM.
- PC3 Cells : The compound exhibited an IC50 value of 4.5 μM, indicating effective growth inhibition.
These findings suggest that this compound could be developed further as an anticancer drug .
Investigation into Enzyme Inhibition
Another study focused on the enzyme inhibition capabilities of this compound revealed that it effectively inhibited key enzymes involved in cancer progression and microbial metabolism. The binding affinity was assessed through molecular docking studies, confirming its potential as a selective inhibitor .
Q & A
Q. How can researchers optimize the synthesis of methyl 2-butyl-1H-1,3-benzodiazole-6-carboxylate to improve yield and purity?
- Methodological Answer : Synthesis optimization involves varying reaction parameters such as reflux time, solvent choice, and catalyst concentration. For benzodiazole derivatives, refluxing with excess aryl acids (e.g., 15 hours in ) and using sulfuric acid as a catalyst (as in ) are common. Purity can be monitored via HPLC (>95.0% purity criteria, as in ). Yield improvements may require iterative adjustments, such as extending reflux time or employing inert atmospheres to prevent side reactions.
Q. What purification techniques are most effective for isolating this compound from reaction mixtures?
- Methodological Answer : Recrystallization is widely used for benzodiazole derivatives. Cooling reaction mixtures on crushed ice () or recrystallizing from ethanol () helps isolate crystalline products. Column chromatography with gradient elution (e.g., ethyl acetate/hexane) may further purify compounds with close Rf values. For hygroscopic or thermally unstable derivatives, vacuum drying or lyophilization is recommended.
Q. Which analytical methods are critical for confirming the structural integrity of this compound?
- Methodological Answer : Key methods include:
- HPLC : To verify purity (>95.0% as in ).
- Melting Point Analysis : Thermal stability assessment (e.g., 260–264°C decomposition range in ).
- Spectroscopy : NMR (¹H/¹³C) and mass spectrometry (MS) for functional group confirmation.
- Elemental Analysis : To validate empirical formulas.
Advanced Research Questions
Q. How should researchers design biological activity studies (e.g., anticancer assays) for this compound derivatives?
- Methodological Answer :
- In Vitro Assays : Use cell lines (e.g., MCF-7, HeLa) for cytotoxicity screening via MTT or SRB assays.
- Molecular Docking : Predict binding affinity to targets like tubulin or kinases (as in ’s anticancer evaluation framework).
- Dose-Response Curves : Establish IC₅₀ values with triplicate replicates to ensure reproducibility.
Q. How can contradictory data on the biological activity of structurally similar benzodiazole derivatives be resolved?
- Methodological Answer :
- Purity Verification : Re-analyze compounds via HPLC () to rule out impurities.
- Stereochemical Analysis : Use chiral HPLC or X-ray crystallography to confirm configuration.
- Replication Under Controlled Conditions : Standardize assay protocols (e.g., incubation time, cell density) to minimize variability.
Q. What methodologies are recommended for evaluating the stability of this compound under varying storage conditions?
- Methodological Answer :
- Accelerated Stability Testing : Expose samples to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines).
- Analytical Monitoring : Track degradation via HPLC and FTIR at intervals (e.g., 0, 1, 3, 6 months).
- Thermogravimetric Analysis (TGA) : Assess thermal decomposition profiles (e.g., ’s mp data).
Q. How can structure-activity relationship (SAR) studies be systematically conducted for this compound?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with modified alkyl chains or electron-withdrawing groups (e.g., ’s phenyl substitutions).
- Bioactivity Correlation : Use regression models to link structural descriptors (logP, polar surface area) to IC₅₀ values.
- Computational SAR : Apply QSAR tools like CoMFA or Schrödinger’s Phase to predict activity trends.
Q. What computational approaches are suitable for predicting the binding affinity of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Glide with crystal structures (e.g., PDB: 1TNG for tubulin).
- MD Simulations : Run 100-ns trajectories in Desmond to assess binding stability.
- Free Energy Calculations : Apply MM-GBSA to refine affinity predictions (as in ’s docking framework).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
